(4-chloro-3-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN8O3/c22-16-6-1-13(11-17(16)31(33)34)21(32)29-9-7-28(8-10-29)19-18-20(25-12-24-19)30(27-26-18)15-4-2-14(23)3-5-15/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUZRCMKDAJNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of triazolopyrimidine-piperazine hybrids. Below is a comparative analysis with structurally related analogues:
Compound A : [4-(3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl][4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7)
| Parameter | Target Compound | Compound A |
|---|---|---|
| Triazolo Substituent | 4-Fluorophenyl | 4-Methylphenyl |
| Methanone Substituent | 4-Chloro-3-nitrophenyl | 4-Trifluoromethylphenyl |
| Key Functional Groups | -NO₂ (electron-withdrawing), -Cl, -F | -CF₃ (lipophilic), -CH₃ (electron-donating) |
| Predicted LogP | ~3.8 (moderate lipophilicity) | ~4.2 (higher lipophilicity) |
| Molecular Weight | ~528.9 g/mol | ~524.5 g/mol |
Key Differences :
In contrast, Compound A’s 4-trifluoromethylphenyl group increases lipophilicity, favoring membrane permeability . The 4-fluorophenyl substituent (target) vs. 4-methylphenyl (Compound A) alters π-π interactions and steric bulk.
Methyl groups (Compound A) may reduce steric hindrance compared to fluorine, affecting target engagement.
Compound B : [3-Aryl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amines (e.g., 13a,b)
| Parameter | Target Compound | Compound B |
|---|---|---|
| Core Structure | Triazolopyrimidine | Pyrazolopyrimidine |
| Substituents | Piperazine-linked methanone | 4-Nitrophenyl and aryl amines |
| Functional Groups | -NO₂, -Cl, -F | -NO₂, -NH₂ |
| Predicted Solubility | Low (logP ~3.8) | Moderate (logP ~2.5) |
Key Differences :
Scaffold Diversity :
- The triazolopyrimidine core (target) offers distinct hydrogen-bonding motifs compared to pyrazolopyrimidine (Compound B), affecting target selectivity.
- The piperazine linker in the target enhances solubility relative to Compound B’s amine group.
Pharmacological Profile :
- Compound B’s amine group may confer basicity, influencing ionization and tissue distribution.
Methodological Considerations in Structural Comparison
Graph-Based Analysis: Chemical structures are compared as 2D graphs, where atoms (nodes) and bonds (edges) are analyzed for isomorphism. The target compound shares a triazolopyrimidine-piperazine scaffold with analogues but differs in substituent topology .
Similarity Coefficients :
Tanimoto coefficients (binary fingerprint comparison) quantify structural overlap. For example, the target and Compound A likely share a high scaffold-based similarity (~70–80%) but diverge in substituent fingerprints .
Research Findings and Trends
- Electron-Withdrawing Groups : Nitro and chloro substituents (target) are linked to enhanced binding in kinase inhibitors but may increase toxicity risks .
- Fluorine vs. Methyl : Fluorine’s electronegativity improves target affinity via dipole interactions, while methyl groups (Compound A) enhance hydrophobic packing .
- Piperazine Linkers : Improve solubility and bioavailability compared to rigid linkers in pyrazolopyrimidines .
Q & A
Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?
The synthesis typically involves sequential coupling reactions. For triazolopyrimidine derivatives, a common approach includes:
- Step 1: Formation of the triazolopyrimidine core via cyclization of substituted pyrimidines with azides under copper catalysis .
- Step 2: Piperazine ring introduction using nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd/C) and solvents like DMF or dichloromethane .
- Step 3: Methanone group attachment via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, optimized at 60–80°C with controlled pH . Critical Factors: Catalyst purity (>95%), solvent anhydrous conditions, and reaction time (12–24 hrs) significantly impact yield (reported 40–65% in similar compounds) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions (e.g., chloro, nitro, fluorophenyl groups) and confirms piperazine linkage .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (calculated for C23H17ClFN7O3: 493.09 g/mol) and isotopic patterns .
- X-ray Crystallography: Resolves stereochemistry and confirms triazolopyrimidine-piperazine dihedral angles (e.g., 85–90° in analogs) . Note: Solubility challenges in polar solvents may require DMSO-d6 for NMR .
Q. What preliminary biological screening assays are recommended?
- In vitro Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial Activity: Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., EGFR, PARP) using fluorogenic substrates .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. methoxy) impact biological activity?
Comparative studies on analogs show:
Q. What mechanistic approaches resolve contradictions in reported biological data?
- Dose-Response Variability: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to distinguish direct target engagement from off-target effects .
- Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain discrepant in vivo/in vitro results .
Q. How to design in vivo studies accounting for pharmacokinetic limitations?
- Formulation: Use PEGylated nanoparticles or liposomes to improve aqueous solubility (LogP = 2.1) .
- Dosing Regimen: Pilot PK studies in rodents to determine t1/2 (e.g., 4–6 hrs in analogs) and optimize administration frequency .
Methodological Challenges & Solutions
Q. How to address low yields in the final coupling step?
- Catalyst Screening: Test Pd(OAc)2/XPhos systems for improved Buchwald-Hartwig efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hrs to 2 hrs, maintaining 60–70°C .
Q. What computational tools predict structure-activity relationships (SAR)?
- Molecular Docking (AutoDock Vina): Model interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17) .
- QSAR Models: Use Gaussian09 for DFT calculations on HOMO/LUMO energies to correlate electronic effects with activity .
Data Reproducibility & Validation
Q. How to ensure batch-to-batch consistency in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
